3-(2-methyl-1,3-thiazol-4-yl)propan-1-amine
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Overview
Description
3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine is a chemical compound belonging to the thiazole family, characterized by its unique structure that includes a sulfur and nitrogen atom within a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methyl-1,3-thiazol-4-yl)propan-1-amine typically involves the following steps:
Thiazole Formation: The initial step involves the formation of the thiazole ring. This can be achieved through the reaction of a suitable amine with a thioamide under acidic conditions.
Substitution Reaction: The thiazole ring is then subjected to a substitution reaction where the desired substituents are introduced. This step often requires the use of specific reagents and catalysts to ensure the correct positioning of the substituents.
Amination: The final step involves the introduction of the amine group at the appropriate position on the thiazole ring. This can be achieved through reductive amination or other suitable methods.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups at various positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH) are employed for substitution reactions.
Major Products Formed:
Oxidation Products: Thiazole-4-carboxylic acids and their derivatives.
Reduction Products: Thiazole-4-amine derivatives.
Substitution Products: Halogenated thiazoles and other substituted thiazoles.
Scientific Research Applications
3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme mechanisms and receptor interactions.
Medicine: It has potential therapeutic applications, including the development of new drugs targeting various diseases.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(2-methyl-1,3-thiazol-4-yl)propan-1-amine exerts its effects depends on its molecular targets and pathways involved. For instance, in medicinal applications, the compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism can vary based on the context in which the compound is used.
Comparison with Similar Compounds
3-(2-Methyl-1,3-thiazol-4-yl)propan-1-amine is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Thiazole derivatives such as 2-methyl-1,3-thiazole, 4-methyl-1,3-thiazole, and other substituted thiazoles.
Uniqueness: The presence of the amine group at the 1-position of the thiazole ring distinguishes this compound from other thiazole derivatives, providing it with unique chemical and biological properties.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1000538-65-7 |
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Molecular Formula |
C7H12N2S |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
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